molecular formula C16H19N3O3 B14186522 4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol CAS No. 922712-67-2

4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol

Cat. No.: B14186522
CAS No.: 922712-67-2
M. Wt: 301.34 g/mol
InChI Key: BPKPNKPXPKNAKL-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol is an organic compound that belongs to the class of hydrazinylphenols It is characterized by the presence of a tert-butyl group at the 4-position and a nitrophenylhydrazinyl group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol typically involves the reaction of 4-tert-butyl-2-nitrophenol with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinyl group. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenols, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The overall effect of the compound depends on its specific interactions with biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-2-nitrophenol: A precursor in the synthesis of 4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol.

    2-tert-Butyl-4-methylphenol: Another phenolic compound with similar structural features but different reactivity and applications.

    4-tert-Butylphenol: A simpler phenolic compound used in various industrial applications.

Uniqueness

This compound is unique due to the presence of both the tert-butyl and nitrophenylhydrazinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

922712-67-2

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

4-tert-butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol

InChI

InChI=1S/C16H19N3O3/c1-16(2,3)11-8-9-15(20)13(10-11)18-17-12-6-4-5-7-14(12)19(21)22/h4-10,17-18,20H,1-3H3

InChI Key

BPKPNKPXPKNAKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)NNC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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